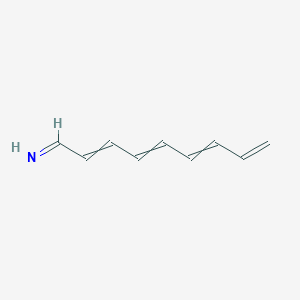

Nona-2,4,6,8-tetraen-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

95248-94-5 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

nona-2,4,6,8-tetraen-1-imine |

InChI |

InChI=1S/C9H11N/c1-2-3-4-5-6-7-8-9-10/h2-10H,1H2 |

InChI Key |

OTRVPDDFTFENMX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC=CC=CC=N |

Origin of Product |

United States |

Synthetic Methodologies for Nona 2,4,6,8 Tetraen 1 Imine and Analogous Polyconjugated Imines

Condensation Reactions for Aliphatic and Aromatic Imine Formation

The most fundamental and widely employed method for the synthesis of imines, also known as Schiff bases, is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). masterorganicchemistry.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. masterorganicchemistry.com For the specific synthesis of Nona-2,4,6,8-tetraen-1-imine, this would involve the reaction of nona-2,4,6,8-tetraenal (B14669005) with a suitable amine, such as ammonia (B1221849) or a primary alkylamine.

The formation of polyconjugated imines often involves the polycondensation of diamines with dicarbonyl compounds, leading to the formation of polymers with repeating imine linkages. tandfonline.comjksus.org These reactions are crucial for creating advanced materials with unique electronic and thermal properties. tandfonline.comtandfonline.com

To achieve high yields in imine synthesis, it is often necessary to shift the reaction equilibrium towards the product side. This can be accomplished by several strategies:

Removal of Water: Since water is a byproduct of the condensation reaction, its removal drives the equilibrium forward. nih.govoperachem.com This is commonly achieved using a Dean-Stark apparatus during refluxing in a suitable solvent like toluene (B28343), or by the addition of dehydrating agents such as anhydrous sodium sulfate (B86663), magnesium sulfate, or molecular sieves. nih.govoperachem.com

Use of Excess Reactant: Employing an excess of one of the reactants, typically the more volatile one, can also favor product formation. operachem.com

Solvent and Temperature: The choice of solvent and reaction temperature plays a critical role. While some reactions can be performed neat (without a solvent), particularly with liquid aldehydes and amines, others benefit from solvents that are inert to the reactants and facilitate azeotropic removal of water. organic-chemistry.orgtandfonline.com Reaction temperatures are often elevated to facilitate the dehydration step. tandfonline.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating. tandfonline.com This technique can significantly reduce reaction times, often to just a few minutes, and can be performed under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.comorganic-chemistry.org

A study on the synthesis of aromatic imine polymers demonstrated that optimal yields were achieved by refluxing the monomers in ethanol (B145695) for several hours. tandfonline.com Another report on poly(phenoxy-imine)s highlighted oxidative polycondensation as an effective method. jksus.org

Table 1: Comparison of Synthetic Conditions for Imine Formation

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Conventional Heating | None | Ethanol | 70°C | 5 hours | Not specified | tandfonline.com |

| Microwave Irradiation | None | Neat | Not applicable | 8 minutes | High | organic-chemistry.org |

| Oxidative Polycondensation | NaOCl | Aqueous alkaline | 90°C | 25 hours | Up to 69% | tandfonline.comtandfonline.com |

| Catalyst-Free Schiff-base | None | THF | 80°C | 24 hours | Not specified | acs.org |

Catalysis is a cornerstone in optimizing imine formation. The reaction is typically accelerated by the presence of an acid or, less commonly, a base. operachem.com

Acid Catalysis: Acid catalysts, such as para-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or acetic acid, are frequently used in catalytic amounts. operachem.com The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com The acid also facilitates the elimination of water by protonating the hydroxyl group of the intermediate carbinolamine, turning it into a better leaving group (H₂O). masterorganicchemistry.comoperachem.com

Base Catalysis: While less common, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can also catalyze the reaction. operachem.com

Organocatalysis: Pyrrolidine has been shown to be an effective organocatalyst for the synthesis of aldimines. This biomimetic approach proceeds via iminium ion activation and provides excellent yields without the need for acids or metals. organic-chemistry.org

The choice and amount of catalyst are crucial, as excessive acidity can lead to the protonation of the amine reactant, rendering it non-nucleophilic and thus hindering the reaction.

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer a highly efficient and atom-economical route to complex molecules. frontiersin.orgpreprints.org For the synthesis of derivatives of this compound, MCRs that proceed through an imine intermediate are particularly relevant.

The general principle involves the in situ formation of an imine from an aldehyde and an amine, which then reacts with a third component. nih.gov The reactivity of the imine can be modulated; it can act as a nucleophile through its nitrogen atom or as an electrophile at the carbon atom, especially after protonation. nih.gov

A variety of MCRs can be envisioned for the synthesis of complex polyconjugated imine derivatives.

Povarov Reaction: This is an aza-Diels-Alder reaction where an imine (acting as a dienophile) reacts with an alkene to form quinoline (B57606) derivatives. nih.gov A polyconjugated imine could potentially serve as the dienophile in such reactions.

Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.comresearchgate.net The reaction proceeds through the formation of an imine intermediate. mdpi.com

Mannich-type Reactions: A three-component Mannich reaction involves an aldehyde, an amine, and a compound with an acidic proton (like a ketone or malonate). The preformed imine intermediate reacts with the enol form of the acidic component. nih.gov

These strategies allow for the rapid generation of molecular diversity from simple, readily available starting materials. For instance, a three-component reaction of an aldehyde, an amine, and a nitro ester can lead to pyrrolidinone derivatives through a Mannich-type addition followed by lactamization. nih.gov

MCRs are inherently aligned with the principles of green chemistry due to their high atom economy, reduction of reaction steps, and minimization of waste. frontiersin.orgpreprints.org By combining multiple transformations into a single pot, MCRs reduce the need for purification of intermediates, saving solvents, energy, and time. researchgate.net

Further adherence to green chemistry principles in polyimine synthesis can be achieved through:

Use of Bio-based Feedstocks: Lignin, an abundant biomass polymer, has been used to synthesize repairable polyimines. acs.orgacs.org This approach utilizes renewable resources to create functional materials.

Solvent-Free and Catalyst-Free Conditions: As mentioned, microwave-assisted synthesis can often be performed without a solvent. tandfonline.com Similarly, some Schiff-base reactions can proceed efficiently without a catalyst, further reducing the environmental impact. acs.org

Mechanochemistry: This involves using mechanical force to induce chemical reactions, often in the absence of a solvent. A strategy integrating whole-cell spirulina into polyimine networks using mechanochemistry has been reported, highlighting a greener synthetic approach. chemrxiv.org

Table 2: Green Chemistry Approaches in Polyimine Synthesis

| Approach | Key Feature | Advantage | Reference |

| Multicomponent Reactions | Single-pot synthesis of complex molecules | High atom economy, reduced waste | frontiersin.orgpreprints.org |

| Bio-based Feedstocks | Use of renewable resources like lignin | Sustainability | acs.orgacs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, solvent-free conditions | tandfonline.comorganic-chemistry.org |

| Mechanochemistry | Use of mechanical force to drive reactions | Greener synthesis, avoids bulk solvents | chemrxiv.org |

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of polyconjugated imines is crucial for controlling the three-dimensional structure of the final molecule, which in turn dictates its properties. This is particularly important in the synthesis of chiral compounds for pharmaceutical applications or advanced materials.

The synthesis of α,β-unsaturated imine-benzodiazepine derivatives has been shown to be highly chemo- and stereoselective, yielding only the stable (E)-isomer. mdpi.com This stereoselectivity was confirmed by NMR and X-ray analysis and supported by DFT calculations. mdpi.com

Organocatalysis plays a pivotal role in the stereoselective functionalization of polyconjugated systems. Trienamine catalysis, an extension of enamine catalysis, allows for the stereoselective functionalization at the remote ε-position of polyenals. rsc.org This is achieved by forming a trienamine intermediate through the condensation of a chiral amine catalyst with an α,β,γ,δ-unsaturated aldehyde. rsc.org This strategy has been successfully applied in:

Diels-Alder Reactions: Chiral amine catalysts can mediate highly stereoselective Diels-Alder reactions between 2,4-dienals and various dienophiles, leading to complex cyclic structures with excellent enantioselectivity. rsc.org

Cascade Reactions: Multicomponent domino reactions involving trienamine intermediates have been developed to construct complex scaffolds with multiple stereogenic centers in a single pot. rsc.org

Cycloaddition Reactions: Asymmetric aza-Diels-Alder reactions of cyclic sulfamidate imines with dienones can proceed stereoselectively through the in situ formation of polyconjugated linear trienamine intermediates, leading to chiral N-heterocycles. wiley.com

These advanced catalytic systems demonstrate the potential for precise control over the stereochemical outcome in the synthesis of complex polyconjugated imines and their derivatives.

Control of Geometric Isomerism (E/Z) across Polyene and Imine Bonds

The construction of the all-trans polyene backbone, a common motif in natural products, can be achieved through various olefination reactions. researchgate.net Wittig-type reactions, particularly the Schlosser modification, offer a degree of control over the geometry of the newly formed double bond. Horner-Wadsworth-Emmons reactions are also widely employed and often favor the formation of the (E)-isomer. For instance, the iterative use of Suzuki-Miyaura cross-coupling reactions with stereodefined vinylboronic acids and vinyl halides has emerged as a powerful and modular strategy for the stereocontrolled synthesis of polyenes. researchgate.net This method allows for the sequential and stereospecific assembly of the polyene chain, providing excellent control over the geometry of each double bond. researchgate.net

Once the polyenal (Nona-2,4,6,8-tetraenal) with the desired polyene geometry is secured, the formation of the imine introduces another stereochemical element. The condensation reaction between the polyenal and a primary amine can lead to a mixture of (E)- and (Z)-imine isomers. The equilibrium between these isomers is influenced by steric and electronic factors. Generally, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the substituent on the nitrogen and the polyene chain. wikipedia.org However, the kinetic product distribution can be influenced by the reaction conditions.

Recent advancements in catalysis have provided tools for the stereodivergent synthesis of alkenes, which can be conceptually extended to polyene synthesis. wiley.com For instance, energy transfer catalysis has been utilized for the Z-to-E isomerization of alkenyl fluorides, a strategy that could potentially be adapted for the post-synthetic modification of polyene geometry. wiley.com

Table 1: Methodologies for Controlling Geometric Isomerism in Polyene Synthesis

| Methodology | Description | Typical Stereoselectivity | Key Considerations |

|---|---|---|---|

| Wittig Reaction (Schlosser Modification) | Use of a phosphonium (B103445) ylide with an aldehyde. The Schlosser modification allows for kinetic control to favor the (E)-isomer. | High (E)-selectivity | Stoichiometric use of base and careful temperature control are crucial. |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate (B1237965) carbanion with an aldehyde. | Generally high (E)-selectivity | The structure of the phosphonate and aldehyde can influence selectivity. |

| Suzuki-Miyaura Cross-Coupling | Iterative coupling of stereodefined vinylboronic acids and vinyl halides. researchgate.net | Excellent control, dependent on the stereochemistry of the starting materials. researchgate.net | Requires the synthesis of stereopure building blocks. researchgate.net |

| Photochemical Isomerization | Use of light to interconvert (E) and (Z) isomers. | Can be used to enrich a specific isomer, but often leads to photostationary state mixtures. | Requires a photosensitizer and can lead to side reactions. acs.orgbowdoin.edu |

Asymmetric Induction in Polyimine Cyclizations

Polyconjugated imines, such as this compound, can serve as precursors for the synthesis of complex nitrogen-containing heterocyclic compounds through cyclization reactions. When these cyclizations generate new stereocenters, achieving high levels of asymmetric induction is a significant synthetic challenge. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. wikipedia.org

One powerful strategy involves the use of a chiral catalyst to control the stereochemical outcome of the cyclization. For example, organocatalysis has been successfully employed in asymmetric aza-Diels-Alder reactions of conjugated imines. wiley.com In such a reaction, a chiral amine catalyst can form a chiral iminium ion intermediate with the polyenimine, which then undergoes a stereocontrolled cycloaddition. The chiral environment provided by the catalyst directs the approach of the dienophile, leading to the formation of one enantiomer of the cyclized product in excess. wiley.com

Another approach is substrate-controlled asymmetric induction, where a chiral center already present in the polyimine substrate directs the formation of new stereocenters. wikipedia.org For instance, if the amine used to form the imine is chiral, it can act as a chiral auxiliary, influencing the facial selectivity of the cyclization. wikipedia.org This method has been widely used in the synthesis of various alkaloids from cyclic imines. mdpi.com

Recent research has highlighted the potential of biomimetic approaches, where polyene cyclizations are initiated by an enzymatic or enzyme-like catalyst. thieme-connect.comnih.gov These reactions often proceed with exceptional levels of stereocontrol, forming multiple stereocenters in a single step. thieme-connect.comnih.gov While direct enzymatic cyclization of this compound has not been reported, the principles gleaned from these studies provide a blueprint for the design of synthetic catalysts that can mimic the active sites of cyclizing enzymes. nih.gov

Table 2: Strategies for Asymmetric Induction in Polyimine Cyclizations

| Strategy | Description | Example Application | Key for High Induction |

|---|---|---|---|

| Chiral Catalysis | Use of a chiral catalyst (e.g., organocatalyst, transition metal complex) to create a chiral environment around the reacting species. wiley.com | Asymmetric aza-Diels-Alder reactions. wiley.com | Catalyst design, optimization of reaction conditions (solvent, temperature). |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemical course of the reaction. wikipedia.org | Use of a chiral amine to form the imine, followed by cyclization and removal of the chiral group. wikipedia.org | Effective transfer of chirality from the auxiliary to the newly formed stereocenters. |

| Substrate Control | A pre-existing stereocenter in the substrate directs the formation of new stereocenters. wikipedia.org | Cyclization of a polyenimine derived from a chiral aldehyde or amine. | The relative stereochemistry of the existing and newly formed stereocenters is crucial. |

| Biomimetic Cyclization | Mimicking enzymatic polyene cyclizations using synthetic catalysts or reagents. thieme-connect.comnih.gov | Acid-catalyzed cyclization of polyenes initiated by a chiral trigger. thieme-connect.com | Design of a catalyst that can pre-organize the polyene chain in a specific conformation for cyclization. nih.gov |

Driving Reaction Equilibrium in Polyimine Synthesis

The formation of imines from aldehydes and primary amines is a reversible condensation reaction that produces water as a byproduct. wikipedia.orgbyjus.com For polyconjugated systems like this compound, the equilibrium often lies towards the starting materials, necessitating strategies to drive the reaction to completion. wiley.com

Byproduct Removal Techniques (e.g., Dehydration Strategies)

The most common and effective method to shift the equilibrium towards the imine product is the removal of water as it is formed. Several techniques can be employed for this purpose.

A classical approach is azeotropic distillation using a Dean-Stark apparatus. wiley.compeerj.com The reaction is conducted in a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope is distilled off, and upon cooling, the water separates and can be removed, while the solvent is returned to the reaction mixture.

Alternatively, chemical dehydrating agents can be added to the reaction mixture to sequester the water. wikipedia.org Common drying agents include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves. wikipedia.orgacs.org Molecular sieves are particularly effective as they can trap water molecules within their porous structure. researchgate.net Other reagents, such as titanium(IV) chloride (TiCl₄) or tetraethyl orthosilicate (B98303) (TEOS), can also act as both a Lewis acid catalyst and a dehydrating agent. wiley.comresearchgate.net

Table 3: Comparison of Dehydration Techniques in Imine Synthesis

| Technique | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Azeotropic Distillation (Dean-Stark) | Physical removal of water as an azeotrope with the solvent. wiley.compeerj.com | Effective for large-scale reactions. | Requires elevated temperatures and specific solvents. |

| Anhydrous Salts (e.g., MgSO₄) | Chemical absorption of water. acs.org | Simple to implement, mild conditions. | Stoichiometric amounts are often required; can be difficult to filter. |

| Molecular Sieves | Physical adsorption of water into a porous structure. researchgate.net | High efficiency, can be used at room temperature. | Need to be activated before use; can be more expensive. |

| Chemical Dehydrating Agents (e.g., TiCl₄, TEOS) | React with water to form stable byproducts. wiley.comresearchgate.net | Can also catalyze the reaction. | Byproducts may need to be removed in a separate step; can be harsh. |

Advanced Spectroscopic and Structural Elucidation of Nona 2,4,6,8 Tetraen 1 Imine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For Nona-2,4,6,8-tetraen-1-imine, ¹H and ¹³C NMR would provide critical information about the polyene backbone and the imine functional group.

¹H and ¹³C NMR for Polyene and Imine Linkage Assignment

In the ¹H NMR spectrum of this compound, the protons on the long polyene chain (C2 to C9) would be expected to appear in the vinylic region, typically between 5.0 and 7.5 ppm. The extensive conjugation in the molecule would likely shift these signals further downfield due to the deshielding effect of the π-electron system. The proton attached to the imine nitrogen (N-H) would exhibit a characteristic chemical shift that can vary over a wide range depending on the solvent and concentration, but is often found in the region of 8.0-8.5 ppm or even further downfield. The terminal methyl group protons would appear most upfield.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the polyene chain would resonate in the range of approximately 100-150 ppm. The most deshielded carbon would be the imine carbon (C=N), which typically appears in the 160-170 ppm region, a characteristic signal confirming the presence of the imine linkage.

Hypothetical NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (on N) | 8.2 | - |

| C1 | - | 165 |

| H2 | 6.5 | - |

| C2 | - | 130 |

| H3 | 6.3 | - |

| C3 | - | 128 |

| H4 | 6.4 | - |

| C4 | - | 135 |

| H5 | 6.4 | - |

| C5 | - | 134 |

| H6 | 6.3 | - |

| C6 | - | 132 |

| H7 | 6.5 | - |

| C7 | - | 138 |

| H8 | 5.8 | - |

| C8 | - | 125 |

| H9 | 1.9 | - |

2D NMR Techniques for Connectivity and Conformational Analysis

To definitively assign the proton and carbon signals and understand the spatial arrangement of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons along the polyene chain, allowing for a sequential walk-through of the spin system. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range (2-3 bond) correlations, further solidifying the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to determine the preferred conformation (e.g., all-trans) of the polyene chain.

Vibrational Spectroscopy (Infrared and Raman) Analysis of Conjugated Imine Systems

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the effects of conjugation.

Characterization of Carbon-Nitrogen Double Bond Vibrations

The most characteristic vibrational mode for an imine is the C=N stretching vibration. In non-conjugated imines, this band typically appears in the IR spectrum in the region of 1690–1640 cm⁻¹. spcmc.ac.inlibretexts.org This is a moderately strong to strong absorption. In Raman spectroscopy, the C=N stretch can also be observed, and its intensity can be enhanced by the polarizability of the double bond. nih.gov

Investigation of Conjugation Effects on Vibrational Modes

The extensive π-conjugation in this compound has a significant impact on its vibrational spectrum. Conjugation delocalizes the π-electrons, which slightly weakens the double bonds (C=C and C=N) and strengthens the single bonds within the polyene chain. This results in a decrease in the vibrational frequency (a redshift or bathochromic shift) of the stretching modes.

Therefore, the C=N stretching frequency for this compound is expected to be at the lower end of the typical range, likely between 1650 cm⁻¹ and 1620 cm⁻¹. masterorganicchemistry.comresearchgate.net Similarly, the C=C stretching vibrations, which for isolated double bonds appear around 1680-1620 cm⁻¹, would also be shifted to lower wavenumbers, often appearing as a series of bands in the 1650-1550 cm⁻¹ region. uobabylon.edu.iq The increased conjugation enhances the intensity of these bands in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H stretch | 3500-3300 | IR |

| C-H stretch (sp²) | 3100-3000 | IR, Raman |

| C-H stretch (sp³) | 3000-2850 | IR, Raman |

| C=N stretch | 1650-1620 | IR, Raman |

| C=C stretch | 1650-1550 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for π-Conjugation Assessment

UV-Visible (UV-Vis) absorption and fluorescence (emission) spectroscopy are used to study the electronic transitions within a molecule and are particularly sensitive to the extent of π-conjugation.

The π-system of this compound constitutes a chromophore that absorbs light in the UV or visible region, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π→π* transition). The energy required for this transition is inversely proportional to the extent of conjugation. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.

For polyenes, each additional conjugated double bond typically results in a bathochromic shift (shift to longer wavelength) of the maximum absorption wavelength (λmax) by about 30-40 nm. libretexts.org Given the four conjugated double bonds and the terminal imine group, this compound is expected to have a strong absorption in the long-wavelength UV or even the visible region of the spectrum, likely above 350 nm. The introduction of the nitrogen atom in the imine can also lead to n→π* transitions, which are typically weaker and may be observed as a shoulder on the main π→π* absorption band. nih.govresearchgate.net

Emission spectroscopy would measure the light emitted as the excited molecule returns to its ground state. Conjugated polyenes are often fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a Stokes shift). The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and environment. Increasing the conjugation length in polyenes can sometimes lead to faster excited-state decay lifetimes. researchgate.netrsc.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Length

UV-Visible spectroscopy is a primary tool for investigating the electronic structure of conjugated molecules. longdom.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the most significant transition for polyenes being the π→π* transition. ijprajournal.com In this compound, the extended system of four conjugated carbon-carbon double bonds and one carbon-nitrogen double bond results in a small Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net

The position of the maximum absorption wavelength (λmax) is highly sensitive to the length of the conjugated system; as the number of conjugated bonds increases, the energy gap decreases, leading to a bathochromic (red) shift to longer wavelengths. units.itvscht.cz For this compound, the π-system is extensive, suggesting its primary absorption band would lie in the near-UV or visible region of the spectrum. The presence of the nitrogen atom's lone pair allows for n→π* transitions, which are typically weaker and may be obscured by the much stronger π→π* band. vscht.cz Protonation of the imine nitrogen would lead to a significant bathochromic shift, as the positive charge delocalizes along the polyene chain, further lowering the LUMO energy. uiuc.edu

Table 1: Expected UV-Vis Absorption Characteristics for this compound and Related Structures

| Compound/State | Dominant Electronic Transition | Expected λmax Range (nm) | Molar Extinction Coefficient (ε) | Rationale & References |

| This compound (Neutral) | π→π | 340 - 380 | High (10⁴ - 10⁵ L·mol⁻¹·cm⁻¹) | The extensive conjugation of five π-bonds leads to a significant red shift compared to shorter polyenes. vscht.cz |

| This compound (Protonated) | π→π | 430 - 480 | High (10⁴ - 10⁵ L·mol⁻¹·cm⁻¹) | Protonation creates a polyenylic cation, increasing charge delocalization and causing a strong bathochromic shift. uiuc.eduacs.org |

| Retinal Schiff Base (Analog) | π→π* | ~360 (Neutral), ~440 (Protonated) | High | A well-studied analog that demonstrates the significant spectral shift upon protonation. uiuc.edu |

Fluorescence Spectroscopy and Photoluminescence Quantum Yields

Fluorescence spectroscopy provides information about the excited state properties of a molecule. Following excitation, the molecule can relax to the ground state by emitting a photon. For conjugated systems like this compound, the emission is expected to be red-shifted relative to the absorption (a phenomenon known as the Stokes shift). However, the photoluminescence quantum yield (PLQY), which measures the efficiency of this emission process, is highly dependent on molecular structure and environment. scholaris.ca

Linear, planar conjugated molecules like this imine are prone to forming aggregates in the solid state or in concentrated solutions. ugr.es This aggregation often leads to the formation of non-emissive or weakly emissive interchain species, which quench fluorescence and dramatically reduce the PLQY, a process known as aggregation-caused quenching (ACQ). ugr.esresearchgate.net Therefore, while this compound is expected to be fluorescent in dilute solutions, its PLQY in the solid state is likely to be low. The introduction of bulky groups to prevent π-stacking is a common strategy to enhance solid-state emission in similar materials. researchgate.net

Table 2: Typical Photoluminescence Quantum Yields (PLQY) for Related Conjugated Systems

| System Type | Typical Environment | PLQY Range | Key Factors & References |

| Isolated Conjugated Polymers | Dilute Solution | 0.4 - 0.8 | In good solvents, polymer chains are isolated, minimizing quenching and leading to high PLQY. scholaris.caresearchgate.net |

| Aggregated Conjugated Polymers | Film or Poor Solvent | < 0.1 | Interchain interactions create non-radiative decay pathways, significantly quenching fluorescence. ugr.esresearchgate.netresearchgate.net |

| Highly Fluorescent Dyes (e.g., Coumarins) | Doped Film | ~0.25 - 0.9 | These molecules are designed to have rigid structures that minimize non-radiative decay. researchgate.net |

| This compound (Predicted) | Dilute Solution | Moderate | Expected to be fluorescent due to its conjugated structure. |

| This compound (Predicted) | Solid State | Very Low (< 0.05) | Prone to aggregation-caused quenching due to its planar structure. ugr.es |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. acs.org Although a specific crystal structure for this compound is not publicly available, its key structural features can be inferred from crystallographic studies of analogous conjugated imines and retinal Schiff bases. cmu.eduwiley.comrsc.org The molecule is expected to adopt a largely planar conformation to maximize π-orbital overlap along the polyene chain.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

In a conjugated polyene, there is a characteristic alternation of shorter double bonds and longer single bonds. nih.gov However, due to electron delocalization, the double bonds are slightly longer than isolated C=C bonds, and the single bonds are shorter than isolated C-C bonds. This effect is particularly pronounced near the imine group, especially upon protonation, where charge delocalization leads to bond lengths that are intermediate between single and double. nih.gov The C=N imine bond itself is typically around 1.27-1.29 Å. cmu.edu The bond angles along the chain would be approximately 120°, consistent with sp² hybridization. Torsional angles along the carbon backbone would be close to 180° (trans) to maintain planarity, though minor twists can occur to alleviate steric strain.

Table 3: Expected Bond Parameters for this compound Based on Analogous Compounds

| Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) | Torsional Angle (°) | References |

| C=N (Imine) | 1.27 - 1.29 | ~120 | N/A | acs.orgcmu.edu |

| C-N (Imine) | 1.45 - 1.47 | ~120 | N/A | mdpi.com |

| C=C (Conjugated) | 1.35 - 1.38 | ~120 | ~180 (trans) | nih.gov |

| C-C (Conjugated) | 1.43 - 1.46 | ~120 | ~180 (trans) | nih.gov |

Insights into Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal lattice is governed by intermolecular forces and profoundly influences the material's properties. acs.org For a planar, rod-like molecule such as this compound, several packing motifs are possible. A common arrangement is the "herringbone" packing, driven by C-H···π interactions, where molecules are arranged in an edge-to-face manner. aip.org Another possibility is a "slipped-stack" arrangement, where molecules are offset from one another, allowing for π–π interactions between the conjugated systems of adjacent molecules. rsc.org

Mass Spectrometric Investigations of this compound Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁N, Molecular Weight: ~133.19 g/mol ), electron impact (EI) or electrospray ionization (ESI) would produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The subsequent fragmentation of this ion would be dictated by the polyunsaturated chain. The most likely fragmentation pathways involve cleavages of the single bonds within the conjugated system, which are allylic or homoallylic to multiple double bonds, leading to the formation of stable, resonance-delocalized radical cations. Cleavage of the chain could occur at various points, leading to a series of fragment ions separated by masses corresponding to C₂H₂ (26 Da) or related unsaturated fragments. Another characteristic fragmentation would be the loss of small neutral molecules like HCN (27 Da) or NH₃ (17 Da) from the imine terminus. The specific fragmentation pathways can be complex, but they provide a fingerprint for the molecule's structure. nih.govnih.gov

Table 4: Plausible Mass Spectrometric Fragments for this compound

| Fragment m/z (Proposed) | Proposed Structure/Formula | Fragmentation Pathway |

| 133 | [C₉H₁₁N]⁺ | Molecular Ion |

| 118 | [C₈H₈N]⁺ | Loss of a methyl radical (•CH₃) |

| 106 | [C₈H₁₀]⁺ | Loss of HCN from the molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common stable fragment from larger unsaturated systems |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from extensive rearrangement and fragmentation |

| 55 | [C₄H₇]⁺ | Cleavage of the C4-C5 bond with charge retention on the hydrocarbon fragment |

| 41 | [C₃H₃N]⁺ | Cleavage of the C2-C3 bond with charge retention on the imine-containing fragment |

Theoretical and Computational Chemistry of Nona 2,4,6,8 Tetraen 1 Imine

Quantum Chemical Approaches for Electronic Structure and Geometry Optimization

The theoretical investigation of Nona-2,4,6,8-tetraen-1-imine, a conjugated polyenimine, relies heavily on quantum chemical methods to elucidate its fundamental properties. These computational tools provide a framework for understanding the molecule's three-dimensional structure, stability, and electronic characteristics without the need for empirical synthesis and measurement. The primary goal of these approaches is to solve the time-independent Schrödinger equation, yielding the molecular wavefunction and energy, from which all other properties can be derived.

Ab initio (from first principles) methods and Density Functional Theory (DFT) represent the two cornerstones of modern computational chemistry for studying systems like this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), solve the Schrödinger equation without relying on experimental data or empirical parameterization. While highly accurate, especially at the Coupled Cluster level, their computational cost scales unfavorably with the size of the system. For a molecule with 21 atoms like this compound, high-level ab initio calculations are computationally demanding and are typically reserved for benchmarking smaller, related systems or for achieving "gold standard" accuracy on a specific property.

Density Functional Theory (DFT): DFT has become the predominant method for molecules of this size due to its exceptional balance of computational efficiency and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy as a functional of its electron density. The core of DFT lies in the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and electron correlation. For this compound, DFT is employed to perform geometry optimization, where the total energy is minimized with respect to all atomic coordinates. This process yields the equilibrium, ground-state structure, providing precise bond lengths, bond angles, and dihedral angles.

The reliability of DFT and ab initio results is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to construct the molecular orbitals. For a conjugated π-system like this compound, the choice is crucial.

Pople-style basis sets: 6-31G(d,p) is a common starting point, but larger sets like 6-311+G(d,p) are preferred. The inclusion of polarization functions (d,p) is essential to accurately describe the shape of the π-orbitals and the C=N bond. Diffuse functions (+) are important for describing the spatial extent of the electron density, particularly in the anionic state or for calculating electron affinity.

Correlation-consistent basis sets: Sets like cc-pVDZ and aug-cc-pVTZ offer a systematic path to convergence towards the complete basis set limit but are more computationally expensive.

Exchange-Correlation Functionals: The choice of functional significantly impacts the calculated electronic properties.

Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock exchange with a GGA functional. B3LYP is a widely used workhorse, often providing reliable geometries.

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are particularly well-suited for long, conjugated systems. They correctly describe long-range electron-electron interactions and are known to provide more accurate predictions for charge-transfer states and electronic excitation energies, which are defining features of polyenimines.

Validation involves benchmarking the performance of various functional/basis set combinations against high-level theoretical data (e.g., CCSD(T)) or, if available, experimental results. A typical validation study might compare key geometric parameters, as shown in the table below.

| Method | Basis Set | C1=N Bond Length (Å) | C2=C3 Bond Length (Å) | C8=C9 Bond Length (Å) |

|---|---|---|---|---|

| B3LYP | 6-311+G(d,p) | 1.278 | 1.345 | 1.341 |

| M06-2X | 6-311+G(d,p) | 1.271 | 1.340 | 1.336 |

| CAM-B3LYP | 6-311+G(d,p) | 1.273 | 1.342 | 1.338 |

| Reference (CCSD(T)) | cc-pVTZ | 1.270 | 1.339 | 1.335 |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to understanding the chemical reactivity and electronic properties of a molecule.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital devoid of electrons and is associated with the ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular properties:

Chemical Reactivity: A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity.

Kinetic Stability: A large gap is indicative of high kinetic stability, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.

Electronic Transitions: The gap is a first-order approximation of the energy required for the lowest-energy electronic transition, which governs the molecule's absorption of light in the UV-Visible spectrum.

For this compound, the extensive π-conjugation is expected to result in a relatively small HOMO-LUMO gap compared to non-conjugated imines, indicating significant electronic activity.

| Functional | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| B3LYP | -5.31 | -1.65 | 3.66 |

| M06-2X | -6.45 | -0.88 | 5.57 |

| CAM-B3LYP | -6.72 | -1.21 | 5.51 |

Note: Hybrid functionals like B3LYP are known to underestimate the gap, while range-separated functionals often provide more accurate values.

The spatial distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

HOMO Distribution: In this compound, the HOMO is a π-type orbital with significant electron density delocalized across the entire conjugated backbone, with a notable concentration on the nitrogen atom due to its lone pair character. This suggests that the nitrogen atom and specific carbon atoms are primary sites for attack by electrophiles.

LUMO Distribution: The LUMO is a π*-antibonding orbital, also delocalized across the carbon chain, with large coefficients on the carbon atoms. These sites are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT (using Koopmans' theorem approximation):

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These indices quantify the molecule's reactivity profile. Chemical potential (μ) measures the tendency of electrons to escape, hardness (η) measures resistance to charge transfer, and the electrophilicity index (ω) quantifies the stabilization in energy when the system acquires additional electronic charge from the environment.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.72 |

| Electron Affinity | A | 1.21 |

| Chemical Potential | μ | -3.965 |

| Chemical Hardness | η | 2.755 |

| Electrophilicity Index | ω | 2.85 |

Conformational Analysis and Energy Landscape of Polyenimine Systems

The most stable conformer is predicted to be the all-s-trans, planar configuration . This geometry maximizes the overlap between adjacent p-orbitals, leading to the most effective π-conjugation and thus the lowest electronic energy. Steric hindrance is also minimized in this linear arrangement.

Other conformers, such as those containing one or more s-cis linkages (where the backbone "folds" at a C-C single bond), are also possible. These conformers are local minima on the potential energy surface but are higher in energy than the all-s-trans global minimum. The energy penalty for an s-cis conformation arises from two factors:

Steric Repulsion: Hydrogen atoms on adjacent segments of the folded chain can clash, raising the steric energy.

Loss of Conjugation: A non-planar geometry, which can relieve steric strain, disrupts the optimal p-orbital overlap, reducing the stabilization energy from π-delocalization.

The energy landscape can be mapped by performing a relaxed potential energy surface scan, where a specific dihedral angle is systematically rotated and the energy is minimized at each step. This reveals the energy barriers separating the conformers. The rotational barriers for C-C single bonds in a conjugated system are higher than in simple alkanes due to their partial double-bond character.

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| all-s-trans | All C-C-C-C ≈ 180° | 0.00 | Global Minimum |

| C4-C5 s-cis | C3-C4-C5-C6 ≈ 35° | 3.85 | Local Minimum |

| C6-C7 s-cis | C5-C6-C7-C8 ≈ 40° | 3.61 | Local Minimum |

| Transition State (all-s-trans to C4-C5 s-cis) | C3-C4-C5-C6 ≈ 90° | 5.92 | Transition State |

This analysis demonstrates that while the all-s-trans conformer is dominant, other conformers exist as thermally accessible states, and their presence could influence the bulk properties and reactivity of the compound.

Global and Local Minima Searches on Potential Energy Surfaces

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. For a flexible molecule like this compound, the PES is complex, featuring numerous energy minima separated by energy barriers. researchgate.net These minima correspond to stable or metastable conformations (isomers). nih.gov Identifying the global minimum, which represents the most stable conformation, and the various local minima is crucial for understanding the molecule's behavior. arxiv.org

Computational methods, such as conjugate gradient or eigenvector-following algorithms, are employed to explore the PES and locate these minima. ox.ac.uk For this compound, the primary degrees of freedom are the torsions around the various single and double bonds in its polyene chain. This leads to a multitude of possible stereoisomers (e.g., E/Z isomers about the C=C and C=N bonds) and conformers (resulting from rotation around C-C single bonds).

The all-trans isomer is generally expected to be the most stable, representing the global minimum due to minimized steric hindrance. However, various cis conformations exist as local minima, lying at slightly higher energies. The relative energies of these conformers determine their population at thermodynamic equilibrium. Theoretical calculations, typically using Density Functional Theory (DFT), are essential for quantifying these small energy differences. arxiv.orgfu-berlin.de

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Classification |

|---|---|---|---|

| all-trans | C2-C3-C4-C5 = 180°, C4-C5-C6-C7 = 180°, etc. | 0.00 | Global Minimum |

| 2Z (cis) | C1-C2-C3-C4 = 0° | 4.50 | Local Minimum |

| 4Z (cis) | C3-C4-C5-C6 = 0° | 2.80 | Local Minimum |

| 6Z (cis) | C5-C6-C7-C8 = 0° | 2.95 | Local Minimum |

Evaluation of Torsional Strain and Planarity in Conjugated Systems

Conjugated systems, like this compound, achieve maximum stability through the delocalization of π-electrons across overlapping p-orbitals. This overlap is maximized when the molecule adopts a planar conformation. acs.org However, rotation around the single bonds within the conjugated chain introduces torsional strain, which can force parts of the molecule out of planarity. numberanalytics.com This deviation from planarity disrupts π-electron conjugation, affecting the molecule's electronic properties. rsc.org

The balance between conjugative stabilization (favoring planarity) and steric or torsional strain (which may favor non-planar arrangements) determines the molecule's preferred geometry. stackexchange.com Computational chemistry allows for the detailed evaluation of the torsional potential for each single bond in the chain. capes.gov.br By calculating the energy as a function of the dihedral angle, the rotational barriers can be determined. These barriers provide insight into the molecule's rigidity. In long polyene chains like that in retinal analogues, single bond rotational barriers are typically around 8 kcal/mol, while double bond barriers are much higher (~35 kcal/mol). nih.gov The imine bond can also introduce unique steric interactions that influence planarity and rotational barriers. rsc.org

| Bond Rotated | Description | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| C3-C4 | Rotation from s-trans to s-cis | 7.8 |

| C5-C6 | Rotation from s-trans to s-cis | 7.5 |

| C7-C8 | Rotation from s-trans to s-cis | 7.6 |

Computational Spectroscopic Prediction and Comparison with Experimental Data

Simulated NMR Chemical Shifts and Vibrational Frequencies

Computational quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of new compounds. researchgate.net Methods like DFT can accurately calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR/Raman). worktribe.comresearchgate.netmdpi.com

For this compound, the predicted ¹H NMR spectrum would show a series of signals in the olefinic region (typically 5-8 ppm), with the exact chemical shifts being highly sensitive to the local electronic environment and the E/Z configuration of the double bonds. Protons closer to the electron-withdrawing imine group are expected to be deshielded and appear at a higher chemical shift. Similarly, ¹³C NMR chemical shifts can be predicted to identify each carbon atom in the polyene chain. rsc.org

Vibrational frequency calculations can predict the positions of key absorption bands in the infrared spectrum. mdpi.comresearchgate.net For this compound, characteristic frequencies would include the C=N stretching vibration (typically ~1620-1640 cm⁻¹), multiple C=C stretching vibrations for the conjugated system, and various C-H bending modes. researchgate.netacademie-sciences.fr These predicted spectra serve as a valuable reference for interpreting experimental data.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | 7.95 (d) | 162.5 |

| C2 | 6.40 (dd) | 129.8 |

| C3 | 7.10 (m) | 140.1 |

| C4 | 6.35 (m) | 130.5 |

| C5 | 6.85 (m) | 138.2 |

| C6 | 6.30 (m) | 131.2 |

| C7 | 6.70 (m) | 137.5 |

| C8 | 5.25 (dd) | 118.0 |

| C9 | - | 135.0 |

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=N) | 1635 | Imine C=N stretch |

| ν(C=C) | 1610, 1585, 1560 | Conjugated C=C stretches |

| δ(=C-H) | 995 | Trans C-H out-of-plane bend |

| ν(N-H) | 3450 | N-H stretch |

Prediction of Electronic Absorption and Emission Spectra

The extended π-conjugation in this compound is expected to result in strong absorption in the UV-visible region. Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra. respectprogram.orgnih.gov The calculations yield the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org

For a polyene of this length, the primary electronic transition will be of the π → π* type, corresponding to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is inversely related to the length of the conjugated system. For this compound, the main absorption band is predicted to be in the visible range, making the compound colored. TD-DFT can also be used to investigate the nature of excited states to predict fluorescence properties. researchgate.net

| Transition | λ_max (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 415 | 1.85 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 320 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 295 | 0.08 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics provides a static picture of molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. easychair.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, flexibility, and interactions with the environment, such as solvent molecules. nih.govresearchgate.net

For this compound, MD simulations can reveal how the polyene chain flexes and rotates at a given temperature. A key application is the study of solvent effects. rsc.orgmdpi.comacs.org The interaction between the solute and solvent molecules can significantly alter the conformational preferences and electronic properties of the imine. acs.org For instance, polar solvents may stabilize charge-transfer states or form hydrogen bonds with the imine nitrogen, potentially altering the planarity of the molecule and shifting its absorption spectrum. rsc.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be particularly powerful, treating the conjugated system with high-level quantum theory while the solvent is modeled with a more efficient classical force field. nih.gov

| Parameter | Value/Observation in Non-Polar Solvent (Hexane) | Value/Observation in Polar Solvent (Water) |

|---|---|---|

| Simulation Time | 100 ns | 100 ns |

| Temperature | 298 K | 298 K |

| Average End-to-End Distance | 11.8 Å | 11.2 Å (more compact) |

| Average C4-C5-C6-C7 Dihedral Angle | 175° (near planar) | 165° (slightly more twisted) |

| Solvent Interaction | Weak van der Waals forces | Strong H-bonding at the imine nitrogen, leading to increased conformational twisting. rsc.org |

Reactivity and Mechanistic Studies of Nona 2,4,6,8 Tetraen 1 Imine

Cycloaddition Reactions Involving Polyenic Imines

The extended π-system of Nona-2,4,6,8-tetraen-1-imine makes it a prime candidate for participation in cycloaddition reactions, acting as either a 4π or a 2π component. The presence of the imine moiety introduces both electronic and steric factors that influence the course and outcome of these reactions.

Diels-Alder and Inverse Electron Demand Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. rsc.orgwikipedia.orgbyjus.commasterorganicchemistry.comnumberanalytics.commnstate.eduorganic-chemistry.org In its traditional form, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. organic-chemistry.org Given its extended polyenic chain, this compound can conceptually act as the diene component. The imine group, being weakly electron-withdrawing, may slightly decrease the HOMO energy of the diene system compared to a corresponding hydrocarbon, but the long conjugated chain would still render it sufficiently reactive towards electron-deficient dienophiles such as maleic anhydride (B1165640) or acrylates.

Conversely, the C=N bond of the imine can act as a dienophile. However, simple imines are generally poor dienophiles in normal electron demand Diels-Alder reactions. Their reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom.

A more likely scenario for this compound is its participation in inverse electron demand Diels-Alder (iEDDA) reactions . rsc.orgnih.govnih.govunits.it In this variant, the electronic demands are reversed: an electron-deficient diene reacts with an electron-rich dienophile. wikipedia.org The conjugated imine system, particularly when protonated or coordinated to a Lewis acid, can be rendered sufficiently electron-poor to react readily with electron-rich alkenes like enol ethers or enamines. The extended conjugation in this compound would lower the LUMO energy, further promoting the iEDDA pathway. units.it

| Reaction Type | Role of this compound | Potential Reactant | Key Factors Influencing Reactivity |

| Normal Demand Diels-Alder | Diene (4π component) | Electron-deficient alkene (e.g., maleic anhydride) | Extended conjugation enhances reactivity. |

| Inverse Electron Demand Diels-Alder (iEDDA) | Dienophile (2π component) or Diene (4π component) | Electron-rich alkene (e.g., enol ether) or Electron-rich diene | Protonation or Lewis acid catalysis significantly enhances reactivity by lowering the LUMO energy. |

Aza-Diels-Alder (Povarov) Reactions and Heterocycle Formation

The aza-Diels-Alder reaction, and specifically the Povarov reaction, represents a significant class of transformations for the synthesis of nitrogen-containing heterocycles. wikipedia.orgwikipedia.orgrsc.org The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an alkene, often catalyzed by a Lewis or Brønsted acid. wikipedia.org While the classical Povarov reaction involves aromatic imines, the underlying principle of activating an imine towards reaction with an electron-rich alkene is applicable to conjugated systems like this compound.

In a hypothetical Povarov-type reaction, this compound would first be activated by a Lewis or Brønsted acid. This would be followed by the addition of an electron-rich alkene, such as an enol ether or styrene, to the protonated imine. The resulting carbocationic intermediate would then undergo cyclization. In the case of this compound, the extended polyene chain offers multiple sites for intramolecular cyclization, potentially leading to a variety of complex heterocyclic structures. The regioselectivity of such a reaction would be highly dependent on the stability of the intermediate carbocation and the steric environment of the polyene chain. A photocatalytic reverse polarity Povarov reaction could also be envisioned, proceeding through a nucleophilic α-amino radical. rsc.org

| Reaction | Reactants | Catalyst | Product Type | Mechanistic Features |

| Aza-Diels-Alder (Povarov-type) | This compound, Electron-rich alkene (e.g., ethyl vinyl ether) | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid | Nitrogen-containing heterocycles | Stepwise mechanism involving a cationic intermediate. wikipedia.org Potential for complex intramolecular cyclizations. |

| Photocatalytic Reverse Polarity Povarov | This compound, Electron-deficient alkene | Iridium photocatalyst | Substituted tetrahydroquinolines (by analogy) | Involves a nucleophilic α-amino radical intermediate. rsc.org |

Acid-Catalyzed Transformations and Protonation Effects on Imine Reactivity

The presence of the basic nitrogen atom in the imine functionality makes this compound susceptible to acid-catalyzed reactions. Protonation of the imine nitrogen has profound effects on its electronic structure and reactivity.

Mechanism of Imine Hydrolysis in Acidic Media

Imines can be hydrolyzed to their corresponding aldehydes or ketones and primary amines, a reaction that is typically catalyzed by acid. masterorganicchemistry.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com The hydrolysis of this compound in an acidic aqueous medium would be expected to follow a well-established mechanistic pathway. The reaction is reversible, and the use of excess water drives the equilibrium towards the hydrolysis products. masterorganicchemistry.com

The mechanism proceeds through the following key steps:

Protonation of the imine nitrogen to form an iminium ion. This step increases the electrophilicity of the imine carbon.

Nucleophilic attack of water on the imine carbon, leading to a tetrahedral carbinolamine intermediate.

Proton transfer from the oxygen to the nitrogen atom.

Elimination of the corresponding amine to yield a protonated aldehyde.

Deprotonation of the carbonyl to give the final aldehyde product, nona-2,4,6,8-tetraenal (B14669005), and the corresponding amine.

The rate of hydrolysis is pH-dependent, often showing a maximum rate at a mildly acidic pH where there is a sufficient concentration of both the protonated imine and the nucleophile (water). masterorganicchemistry.com

Impact of Protonation on Electronic Structure and Reactivity

Protonation of the imine nitrogen in this compound would have a significant impact on its electronic structure. acs.orgnih.gov Computational studies on similar conjugated imine systems have shown that protonation leads to several key changes: diva-portal.orgscispace.com

Increased Electrophilicity: The positive charge on the nitrogen atom in the resulting iminium ion withdraws electron density from the conjugated system, making the imine carbon and other positions along the polyene chain more electrophilic and susceptible to nucleophilic attack.

Planarization of the Conjugated System: Protonation can lead to a more planar conformation of the polyene chain, which enhances π-orbital overlap and conjugation. diva-portal.org This increased planarity can affect the molecule's photophysical properties and its participation in cycloaddition reactions.

Lowering of LUMO Energy: The increased electron-withdrawing nature of the protonated imine group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule a better electron acceptor and enhances its reactivity in inverse electron demand Diels-Alder reactions. nih.gov

Bathochromic Shift in UV-Vis Absorption: The enhanced conjugation and intramolecular charge transfer upon protonation typically lead to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum. diva-portal.org

| Property | Effect of Protonation | Consequence for Reactivity |

| Electrophilicity | Increased at the imine carbon and along the polyene chain. | Enhanced susceptibility to nucleophilic attack. |

| Molecular Geometry | Increased planarity of the polyene chain. diva-portal.org | Enhanced π-conjugation and altered reaction stereoselectivity. |

| LUMO Energy | Lowered. nih.gov | Increased reactivity in iEDDA reactions and as an electron acceptor. |

| UV-Vis Spectrum | Bathochromic shift. diva-portal.org | Altered photophysical properties. |

Redox Chemistry of Conjugated Imine Systems

The extended π-system of this compound suggests that it will be redox-active. The redox properties of conjugated imines are of interest for applications in materials science and as intermediates in synthetic chemistry.

The reduction of imines can occur through electrochemical methods or with chemical reducing agents. Cyclic voltammetry studies on conjugated Schiff bases have shown that they can undergo reduction, with the reduction potential being influenced by the extent of conjugation and the nature of the substituents. researchgate.netcdnsciencepub.comresearchgate.netmdpi.com For this compound, the extended conjugation would be expected to lower the reduction potential, making it easier to reduce compared to shorter-chain analogues. The reduction process typically involves the transfer of electrons to the LUMO of the molecule. In acidic media, protonation of the imine would make the reduction more favorable. illinois.edu

The oxidation of this compound is also a possibility. While the imine nitrogen has a lone pair of electrons, oxidation is more likely to occur at the electron-rich polyene chain. The oxidation potential would be expected to be relatively low due to the extended conjugation, which stabilizes the resulting radical cation.

| Redox Process | Expected Behavior of this compound | Influencing Factors |

| Reduction | Facile reduction due to low-lying LUMO from extended conjugation. | pH (reduction is favored at lower pH), presence of electron-withdrawing groups. |

| Oxidation | Oxidation of the polyene chain to form a radical cation. | Extended conjugation lowers the oxidation potential. |

Electrochemical Reduction and Oxidation Mechanisms

The electrochemical behavior of this compound is dominated by its conjugated imine functionality. The reduction and oxidation processes are central to understanding its electron-transfer capabilities.

Reduction: The electrochemical reduction of conjugated imines typically proceeds via an irreversible two-electron process. rsc.org For this compound, the reduction would initiate at the electron-deficient imine carbon. The initial single-electron transfer (SET) results in the formation of a radical anion. illinois.edu This intermediate is significantly stabilized by the delocalization of the unpaired electron across the entire nona-tetraene π-system. A subsequent rapid electron transfer and protonation steps lead to the corresponding amine. illinois.edu The reduction potential is strongly influenced by pH, with more acidic conditions favoring the reaction as protonation of the imine nitrogen precedes reduction, making the C=N bond more susceptible to electron uptake. redalyc.org Methoxy-substituted imines have been shown to undergo two successive one-electron reduction steps. rsc.org

Oxidation: The electrochemical oxidation of imines can be complex. For aniline-derived imines, irreversible oxidation can occur at relatively low voltages, leading to the cleavage of the imine bond. rsc.org This process is believed to happen through a one-electron transfer that forms a radical cation. rsc.org In the case of this compound, oxidation could be initiated at the nitrogen lone pair or the electron-rich polyene chain. The use of mediators like TEMPO can facilitate electrochemical oxidation at lower potentials, avoiding the high potentials that might lead to side reactions. nih.gov

Interactive Table: General Electrochemical Properties of Conjugated Imines

| Property | Description | Relevance to this compound |

|---|---|---|

| Reduction Mechanism | Typically a two-electron, two-proton process. Can proceed via a radical anion intermediate. illinois.edu | The extensive conjugation would stabilize the radical anion, facilitating reduction. |

| Oxidation Mechanism | Often involves a single-electron transfer to form a radical cation, which can be unstable. rsc.org | The polyene chain provides multiple sites for potential oxidation. |

| pH Dependence | Reduction potentials are highly pH-dependent; reduction is easier at lower pH. redalyc.org | Protonation of the imine nitrogen makes it a better electron acceptor. |

| Effect of Conjugation | Lowers the energy of the LUMO, making the molecule a better electron acceptor and easier to reduce. redalyc.org | The tetraene system significantly enhances this effect. |

| Mediated Reactions | Mediators can lower the overpotential required for oxidation or reduction. nih.gov | Could allow for more selective transformations under milder conditions. |

Role of Conjugation in Electron Transfer Processes

Conjugation is the single most important structural feature governing the electron transfer properties of this compound. The alternating system of four carbon-carbon double bonds and one carbon-nitrogen double bond creates a delocalized π-electron system spanning ten atoms.

This delocalization has profound effects on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). flashcards.world Conjugation raises the energy of the HOMO and, more significantly, lowers the energy of the LUMO. rroij.com The narrowing of the HOMO-LUMO gap means that less energy is required to promote an electron to an excited state or to add an electron to the LUMO. flashcards.world

In the context of electron transfer, a lower LUMO energy makes this compound a better electron acceptor, facilitating its reduction. redalyc.org The stabilization of the resulting radical anion is not localized to the C=N bond but is spread across the entire polyene chain, which is a key factor in its reactivity. redalyc.org For electron transfer from a donor to an acceptor through a conjugated bridge, the mechanism can shift from a "superexchange" (through-bond tunneling) mechanism for short bridges to a "sequential" (hopping) mechanism as the length of the conjugated system increases. aip.org Given its length, the polyene chain in this compound would likely facilitate efficient electron transfer via a sequential mechanism. aip.org

Biomimetic Polyene Cyclizations Involving Imine Intermediates

Biomimetic polyene cyclizations are powerful reactions that mimic the biosynthesis of terpenes and steroids, rapidly building complex polycyclic structures from simple acyclic precursors. thieme-connect.com Imines and their corresponding protonated forms, iminium ions, are effective initiators for these reaction cascades. wiley.comnih.gov

Cationic and Radical Initiated Cyclizations

Cationic Cyclizations: The most common method for initiating a polyene cyclization with an imine is through protonation with a Brønsted or Lewis acid. thieme-connect.comwiley.com Protonation of the imine nitrogen of this compound would generate a reactive N-protonated iminium ion. This electrophilic species would then trigger a cascade of C-C bond formations as the π-electrons of the polyene chain sequentially attack the developing carbocationic centers down the chain. wiley.comresearchgate.net This strategy is synthetically valuable because imines are readily formed from aldehydes and can be protonated under relatively mild conditions. masterorganicchemistry.com

Radical Initiated Cyclizations: As an alternative to cationic pathways, radical-initiated cyclizations have emerged as a robust method, often showing greater tolerance for other functional groups. nih.govsioc-journal.cn For a substrate like this compound, a radical cyclization could be initiated via a single-electron oxidation of the corresponding enamine (formed by isomerization or from a secondary amine precursor) to a radical cation. nih.govacs.org This radical cation would then initiate the cyclization cascade. Another approach involves metal-catalyzed hydrogen atom transfer (MHAT) to one of the alkenes to generate a radical intermediate. researchgate.net

Interactive Table: Initiators for Polyene Cyclizations

| Initiator Type | Mechanism | Key Features | Relevant Precursor |

|---|---|---|---|

| Brønsted Acid | Protonation of imine to form an iminium ion, initiating a cationic cascade. wiley.com | Common, mild conditions. Enantioselectivity can be induced with chiral acids. nih.gov | Imine |

| Lewis Acid | Coordinates to the imine nitrogen, increasing its electrophilicity and initiating a cationic cascade. thieme-connect.com | Can promote cyclization where Brønsted acids fail; different selectivities possible. | Imine |

| Photoredox Catalyst | Single-electron oxidation of an enamine to a radical cation, initiating a radical cascade. thieme-connect.comnih.gov | Mild conditions, high functional group tolerance. nih.gov | Enamine/Imine |

| Metal-Catalyzed HAT | Hydrogen Atom Transfer (HAT) to an alkene, generating a radical to initiate cyclization. researchgate.net | Effective for substrates with various functional groups. | Polyene Chain |

Stereochemical Control in Polyene Cyclization Pathways

The stereochemical outcome of polyene cyclizations is a critical aspect of their synthetic utility. For cationic cyclizations, the stereochemistry of the newly formed ring junctions is largely predictable by the Stork-Eschenmoser hypothesis, which states that E-configured double bonds lead to trans ring fusions, while Z-configured bonds result in cis fusions. wiley.comscripps.edu The cyclization is thought to proceed through a pre-organized chair-like transition state that minimizes steric interactions. rsc.org

Reactivity in Equilibrium-Controlled Processes

Imines can participate in dynamic equilibrium reactions, allowing for the exchange of their constituent amine and carbonyl-derived parts. This reactivity is the basis for their use in dynamic covalent chemistry.

Imine Exchange and Transimination Reactions

Transimination: This reaction, also known as amine-imine exchange, involves the reaction of an imine with a primary amine. rsc.org For this compound, this would entail an equilibrium reaction with an external amine (R'-NH₂) to form a new imine and release the original amine (NH₃). The mechanism proceeds through the nucleophilic attack of the external amine on the imine carbon, forming a tetrahedral aminal intermediate, which then collapses to release the new imine and amine. rsc.org The position of the equilibrium is generally shifted toward the formation of the imine that incorporates the more basic amine. rsc.org

Imine Metathesis: This is a scrambling reaction between two different pre-formed imines to generate two new imines. rsc.orgresearchgate.net The mechanism is thought to involve a concerted [2+2] cycloaddition to form a transient 1,3-diazetidine intermediate, which then undergoes cycloreversion. rsc.org

The rates of these exchange reactions are influenced by several factors, including solvent, temperature, and the presence of catalysts (acid or base). rsc.orgnih.gov For transimination, factors like reactant concentration and pH can also shift the equilibrium position. acs.org

Interactive Table: Factors Influencing Imine Exchange Reactions

| Factor | Influence on Transimination / Metathesis | Mechanism of Influence |

|---|---|---|

| Amine Basicity | Equilibrium favors the imine of the more basic amine. rsc.org | Stabilizes the resulting iminium-like character in the transition state. |

| Steric Hindrance | Slower reaction rates for sterically hindered imines or amines. | Hinders the nucleophilic attack at the imine carbon. |

| Catalysis | Acid or base catalysis significantly accelerates the rate of exchange. researchgate.net | Acid protonates the imine nitrogen, making it more electrophilic. |

| Solvent Polarity | Can affect reaction rates, with polar solvents potentially stabilizing charged intermediates. rsc.org | Stabilization of polar transition states or intermediates. |

| Temperature | Increased temperature generally increases the rate of exchange to reach equilibrium faster. acs.org | Provides activation energy for the reaction. |

Metathesis Reactions in Polyimine Systems

Metathesis reactions in the context of polyimine systems, such as this compound, primarily refer to imine metathesis, also known as transimination. This process involves the exchange of the substituent on the imine nitrogen atom or the exchange of the entire aldehyde-derived portion of the molecule. It is a powerful example of dynamic covalent chemistry, where reversible bond formation and cleavage allow a system to reach thermodynamic equilibrium. For a conjugated system like this compound, this reactivity is fundamental to its potential role in dynamic materials and supramolecular assemblies.

The reaction is an equilibrium process, typically catalyzed by acid or, less commonly, base. The general mechanism for the acid-catalyzed metathesis of this compound with a primary amine (R'-NH₂) proceeds through several key steps:

Protonation: The imine nitrogen of this compound is protonated by an acid catalyst (H-A), forming a highly electrophilic iminium ion. This step significantly activates the imine carbon for nucleophilic attack.

Nucleophilic Attack: The incoming primary amine (R'-NH₂) acts as a nucleophile, attacking the activated iminium carbon. This results in the formation of a protonated tetrahedral intermediate, a type of aminal.

Proton Transfer: A series of rapid proton transfers occurs, typically facilitated by the solvent or the conjugate base of the catalyst (A⁻). This repositions the proton onto the nitrogen of the original imine moiety, converting it into a good leaving group (-NH₂R).

Elimination: The C-N bond of the original amine cleaves, and the lone pair on the newly added nitrogen atom forms a new C=N double bond. This step expels the original amine (R-NH₂) and regenerates the acid catalyst, yielding the new polyenimine product.

This compound + R'-NH₂ ⇌ [New Imine Product] + R-NH₂

The position of this equilibrium is dictated by several factors, including the relative concentrations of the reactants and products, the relative stability of the imines, and the nucleophilicity and steric profile of the amines involved. For instance, removing one of the products (e.g., the expelled amine) from the reaction mixture via distillation can drive the equilibrium toward the formation of the new imine, in accordance with Le Châtelier's principle.

Research findings on analogous systems demonstrate that the steric and electronic properties of the incoming amine (R'-NH₂) profoundly influence the reaction kinetics and the final equilibrium position. Electron-donating groups on the amine generally increase its nucleophilicity and can accelerate the rate of attack, while bulky substituents can hinder the approach to the imine carbon, slowing the reaction or shifting the equilibrium away from the sterically crowded product.

The following table presents illustrative data from a hypothetical study on the metathesis of this compound (formed from a hypothetical R-NH₂) with various primary amines in the presence of a catalytic amount of p-toluenesulfonic acid in toluene (B28343) at 80 °C.